molecular formula C18H24N6O3 B2994892 2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876671-09-9

2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide

Cat. No. B2994892
CAS RN: 876671-09-9
M. Wt: 372.429
InChI Key: TTZMNWXHIRAMEX-UHFFFAOYSA-N
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Description

2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide, also known as CTPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTPI is a purine analog that has shown promising results in treating various diseases, including cancer and inflammation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on imidazole derivatives, such as the synthesis of novel 2,3-diaminoconduritol with conduritol F structure from cyclohexa-1,4-diene, reveals complex organic synthesis routes that could be applicable for developing new compounds with potential therapeutic properties (Ekmekçi & Balci, 2012).

Catalysis

  • Manganese(II) complexes with imidazole-based acetamide have been studied as catalysts for alkene epoxidation, demonstrating the utility of such complexes in organic synthesis and potentially offering a pathway to environmentally benign catalytic processes (Serafimidou, Stamatis, & Louloudi, 2008).

Antimicrobial and Antioxidant Activities

  • Synthesis and evaluation of novel imidazole derivatives have shown significant antimicrobial and antioxidant activities, indicating the potential of similar compounds in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004).

Fluorescent Probes

  • The development of imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for mercury ion detection underscores the role of such compounds in environmental monitoring and analytical chemistry (Shao et al., 2011).

Coordination Complexes and Metallopharmaceuticals

  • Studies on coordination complexes constructed from pyrazole-acetamide have explored their self-assembly processes and antioxidant activity, suggesting applications in the design of metallopharmaceuticals and materials science (Chkirate et al., 2019).

properties

IUPAC Name

2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-10-11(2)24-14-15(20-17(24)23(10)12-7-5-4-6-8-12)21(3)18(27)22(16(14)26)9-13(19)25/h12H,4-9H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZMNWXHIRAMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetamide

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